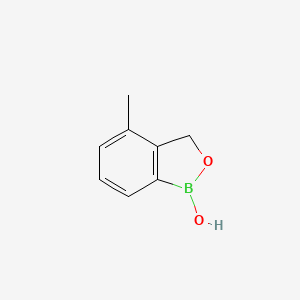

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

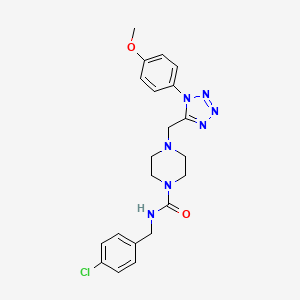

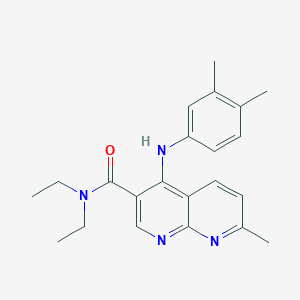

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Dipeptidyl Benzoxaboroles and Peptidomimetics

Researchers developed an efficient method for synthesizing dipeptidyl benzoxaboroles and their peptidomimetics. These novel dipeptidyl benzoxaboroles were achieved by coupling 6-amino-1,3-dihydro-2,1-benzoxaborol-1-ol with various arylcarbonyl phenylalanines, without the need for protecting groups. This method contributes significantly to the development of new drug-like boronic acid molecules (Fu et al., 2013).

Study of Benzoxaborole Crystal Structures

A combined experimental-computational study was conducted on benzoxaboroles, including 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The study focused on understanding the crystal structures and spectroscopic signatures of benzoxaboroles. This research aids in the development of new drugs and provides insights into the solid-state characteristics of these molecules (Sene et al., 2014).

Antimalarial Agent Synthesis

A potent new class of boron-containing antimalarial agent, 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was synthesized. The synthesis process involved a four-step route and demonstrated an IC50 of 26 nM against Plasmodium falciparum, showcasing the potential of benzoxaboroles in antimalarial therapeutics (Zhang et al., 2011).

Novel Pyrrolo-Benzoxaborole Scaffold Synthesis

A new pyrrolo-benzoxaborole compound was synthesized and derivatized via a Friedel–Crafts reaction. This synthesis demonstrates the versatility and potential applications of benzoxaborole derivatives in various chemical domains (Wu et al., 2011).

Influence of Fluorine Position on Benzoxaboroles

Research compared 5-fluoro-2,1-benzoxaborol-1(3H)-ol (Tavaborole) with its isomers to assess their activity against fungi and other properties. This study highlights the significance of molecular structure variation in benzoxaboroles and their impact on biological activities (Adamczyk-Woźniak et al., 2015).

Benzoxaborole Anti-Inflammatory Agent (AN2728)

A series of phenoxy benzoxaboroles, including AN2728, were synthesized and screened for their inhibitory activity against PDE4 and cytokine release. This research contributed to the development of new treatments for psoriasis and atopic dermatitis (Akama et al., 2009).

Safety and Hazards

The safety information for 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mecanismo De Acción

Target of Action

A structurally similar compound, tavaborole, targets the leucyl-trna synthetase, an essential fungal enzyme required for protein synthesis .

Mode of Action

Tavaborole, a similar compound, exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer rna (trna) synthetase . This interaction inhibits the enzyme’s function, disrupting protein synthesis and leading to the death of the fungal cell .

Propiedades

IUPAC Name |

1-hydroxy-4-methyl-3H-2,1-benzoxaborole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-6-3-2-4-8-7(6)5-11-9(8)10/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTCOWKGAPJWJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide](/img/structure/B3001798.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3001799.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)

![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)

![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)